ethyl 5-[(2-methoxy-5-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-[(2-methoxy-5-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of sulfonamide derivatives. This compound is characterized by the presence of a pyrazole ring, a carboxylate ester group, and a sulfonamide moiety attached to a methoxy-methylphenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[(2-methoxy-5-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyrazole derivative with a sulfonyl chloride, such as 2-methoxy-5-methylbenzenesulfonyl chloride, in the presence of a base like triethylamine.
Esterification: The carboxylate ester group is formed by esterifying the carboxylic acid derivative of the pyrazole with ethanol in the presence of a dehydrating agent like sulfuric acid or using a coupling reagent such as DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization, chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group or further oxidation to a carbonyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Hydrolysis: Formation of carboxylic acid derivatives.
Scientific Research Applications
Ethyl 5-[(2-methoxy-5-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its sulfonamide moiety, which is known to exhibit various biological activities.
Biological Studies: Used in studies to understand the interaction of sulfonamide derivatives with biological targets such as enzymes and receptors.
Chemical Biology: Employed as a tool compound to study the effects of sulfonamide-based inhibitors on cellular processes.
Industrial Applications: Potential use in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 5-[(2-methoxy-5-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates or cofactors, allowing the compound to bind to the active site of enzymes and inhibit their activity.
Receptor Binding: The compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Pathways Involved: Inhibition of enzymes involved in inflammation, microbial growth, or cancer cell proliferation.
Comparison with Similar Compounds
Ethyl 5-[(2-methoxy-5-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate can be compared with other sulfonamide derivatives:
Sulfanilamide: A simpler sulfonamide used as an antibacterial agent.
Celecoxib: A sulfonamide-based nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation.
Sulfamethoxazole: An antibiotic used in combination with trimethoprim to treat bacterial infections.
Uniqueness
Structural Complexity: The presence of both a pyrazole ring and a sulfonamide moiety makes it structurally more complex than simpler sulfonamides.
Potential for Diverse Biological Activities: The combination of functional groups allows for a broader range of biological activities and applications.
Similar Compounds
- Sulfanilamide
- Celecoxib
- Sulfamethoxazole
- Sulfadiazine
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
ethyl 5-[(2-methoxy-5-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O5S/c1-4-22-14(18)10-8-15-16-13(10)23(19,20)17-11-7-9(2)5-6-12(11)21-3/h5-8,17H,4H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWNRGADRFOZGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)S(=O)(=O)NC2=C(C=CC(=C2)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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